1,4-Diacryloylpiperazine
CAS No.: 6342-17-2
VCID: VC20746417
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
1,4-Diacryloylpiperazine is a chemical compound with the molecular formula Synthesis1,4-Diacryloylpiperazine can be synthesized through various methods, often involving the reaction of piperazine with acryloyl chloride or related compounds. The process typically requires careful control of reaction conditions to achieve high yields and purity. Applications
Safety and Handling1,4-Diacryloylpiperazine is classified as an irritant to the eyes, skin, and respiratory system. Proper safety measures should be taken when handling this compound:
|
---|---|
CAS No. | 6342-17-2 |
Product Name | 1,4-Diacryloylpiperazine |
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2 |
Standard InChIKey | YERHJBPPDGHCRJ-UHFFFAOYSA-N |
SMILES | C=CC(=O)N1CCN(CC1)C(=O)C=C |
Canonical SMILES | C=CC(=O)N1CCN(CC1)C(=O)C=C |
Synonyms | 1,1’-(1,4-Piperazinediyl)bis-2-propen-1-one; 1,4-Bis(1-oxo-2-propenyl)piperazine; 1,4-Bis(acryloyl)piperazine; N,N’-Bisacryloylpiperazine; NSC 133364; NSC 49404;_x000B_PIP; |
PubChem Compound | 193422 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume